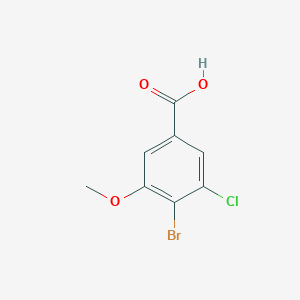

4-Bromo-3-chloro-5-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-5-methoxybenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₈H₆BrClO₃ and a molecular weight of 279.5 g/mol. It features a bromine atom at the 4-position, chlorine at the 3-position, and a methoxy group at the 5-position on the aromatic ring. The compound is primarily used in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, or materials science applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-3-chloro-5-methoxybenzoic acid with high purity?

- Methodological Answer : The compound can be synthesized via sequential halogenation and methoxylation of a benzoic acid precursor. A typical approach involves:

Bromination : Use N-bromosuccinimide (NBS) or bromine in acetic acid under controlled temperature (40–60°C) to introduce the bromine atom .

Chlorination : Employ sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis catalyst (e.g., FeCl₃) for regioselective chlorination .

Methoxylation : Introduce the methoxy group via nucleophilic aromatic substitution using sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80–100°C .

Purification is achieved through recrystallization (ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What analytical techniques are most effective for characterizing substituent positions on the benzoic acid core?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions via coupling patterns and chemical shifts. For example, aromatic protons adjacent to electron-withdrawing groups (Br, Cl) exhibit downfield shifts .

- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm the benzoic acid moiety .

- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (C₈H₆BrClO₃) and isotopic patterns for bromine/chlorine .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of substituent positions and bond angles. Key steps include:

Crystallization : Grow crystals via slow evaporation of a saturated acetone solution.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Employ SHELXL-2018 for structure solution and refinement. The program’s robust algorithms handle heavy atoms (Br, Cl) and validate thermal displacement parameters .

- Example : A recent study resolved a positional isomerism dispute by comparing experimental bond lengths (C-Br: ~1.89 Å) with computational models .

Q. How can researchers address contradictions in reported reaction yields for this compound’s synthesis?

- Methodological Answer : Contradictions often arise from variations in reaction conditions. Systematic optimization via Design of Experiments (DoE) is recommended:

Variable Screening : Test factors like temperature (40–80°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF).

Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dihalogenated byproducts) and adjust stoichiometry .

Reproducibility : Validate yields across multiple batches under controlled atmospheric conditions (argon vs. air).

Q. What strategies improve coupling reactions involving this compound for synthesizing biaryl compounds?

- Methodological Answer :

- Catalyst Selection : Use Pd(dppf)Cl₂ or XPhos Pd G3 for Suzuki-Miyaura couplings, which tolerate bulky substituents and enhance turnover .

- Ligand Optimization : Bulky ligands (e.g., SPhos) reduce steric hindrance between the methoxy group and boronic acid partner.

- Reaction Monitoring : Track progress via TLC (Rf shift) or in-situ Raman spectroscopy to optimize reaction time (typically 12–24 hours at 90°C).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares substituent positions and key properties of 4-bromo-3-chloro-5-methoxybenzoic acid with closely related benzoic acid derivatives:

¹logP values estimated using fragment-based methods.

²Molecular weight varies depending on the ester substituent.

Key Observations :

- Methoxy vs. Hydroxyl : Replacing the hydroxyl group (as in 3-bromo-5-hydroxy-4-methoxybenzoic acid) with methoxy increases lipophilicity but decreases acidity (pKa ~4.5 vs. ~2.8 for the target compound) .

Physicochemical Properties

- Solubility : The target compound’s low predicted solubility in water (<0.1 mg/mL) contrasts with hydroxyl-containing analogues (e.g., 3-bromo-5-hydroxy-4-methoxybenzoic acid), which are more polar but may form salts for improved bioavailability .

- Thermal Stability : Halogenated benzoic acids generally exhibit high thermal stability, making them suitable for high-temperature syntheses.

Properties

Molecular Formula |

C8H6BrClO3 |

|---|---|

Molecular Weight |

265.49 g/mol |

IUPAC Name |

4-bromo-3-chloro-5-methoxybenzoic acid |

InChI |

InChI=1S/C8H6BrClO3/c1-13-6-3-4(8(11)12)2-5(10)7(6)9/h2-3H,1H3,(H,11,12) |

InChI Key |

PGAVONQXLZPLAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.